Structural Differentiation: 4-Fluorophenyl vs. 4-Ethoxyphenyl Pyridazine Analogs
The target compound incorporates a 4-fluorophenyl substituent on the pyridazine ring, which is a critical medicinal chemistry design element. This is in contrast to the 4-ethoxyphenyl analog (CAS not specified but characterized as N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzenesulfonamide), which was identified as a related inhibitor scaffold . The substitution of a fluorine atom for an ethoxy group represents a significant change in lipophilicity, electronic properties, and metabolic stability, which are key parameters in drug design [1].
| Evidence Dimension | Structure (Pyridazine Ring Substituent) |
|---|---|
| Target Compound Data | 4-fluorophenyl group (C6H4F) |
| Comparator Or Baseline | 4-ethoxyphenyl analog (C6H4OC2H5) |
| Quantified Difference | Substitution of an ethoxy group (-OCH2CH3) with a fluorine atom (-F). Approximate change in calculated logP (XLogP3-AA) from ~2.5 (target) to an expected higher value for the ethoxy analog due to increased carbon chain length. |
| Conditions | In silico comparison of chemical structures. XLogP3-AA value of 2.5 for the target compound was obtained from PubChem [1]. |
Why This Matters
The introduction of fluorine is a common strategy to enhance binding affinity through polar interactions and improve metabolic stability, making this compound a distinct and valuable comparator in SAR studies versus its ethoxy analog.
- [1] PubChem. Compound Summary for CID 41246402, N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzenesulfonamide. National Center for Biotechnology Information (2026). View Source
